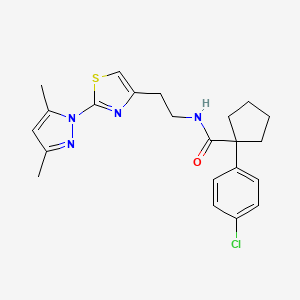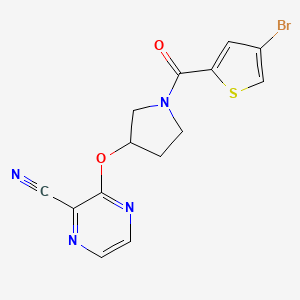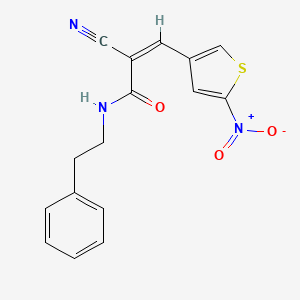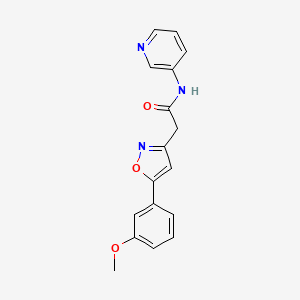![molecular formula C13H17NO7S B2415845 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid CAS No. 251097-85-5](/img/structure/B2415845.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl sulfonyl chloride. This intermediate is then reacted with a suitable pyrrolidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
- 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinone
Uniqueness
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid is unique due to the presence of both a sulfonyl group and a carboxylic acid group on the pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7S/c1-20-11-4-3-9(6-12(11)21-2)22(18,19)14-7-8(15)5-10(14)13(16)17/h3-4,6,8,10,15H,5,7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTDEYFIATVGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2415765.png)

![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)
![(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one](/img/structure/B2415769.png)

![7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2415771.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)


![N-(3-METHYLBUTYL)-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE](/img/structure/B2415781.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2415784.png)
![(2E)-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2415785.png)
